molecular formula C12H17N3S B1483397 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine CAS No. 2098015-74-6

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Cat. No. B1483397
CAS RN: 2098015-74-6
M. Wt: 235.35 g/mol
InChI Key: GXDJJEHBLMLEJL-UHFFFAOYSA-N
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Description

The compound “2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a pyrazole ring, and an ethylamine group. The thiophene ring is a five-membered ring with one sulfur atom . The pyrazole ring is a five-membered ring containing two nitrogen atoms. The ethylamine group consists of an ethyl group (a two-carbon chain) attached to an amine group (a nitrogen atom with a lone pair of electrons).


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. Thiophene rings are known to undergo electrophilic aromatic substitution reactions . The pyrazole ring and the amine group could also participate in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the presence of the thiophene ring could contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs). The compound could be explored for its semiconductor properties, potentially contributing to advancements in flexible electronics and improving the performance of OFETs .

OLED Fabrication

In the realm of display technology, thiophene-based molecules have been utilized in the fabrication of organic light-emitting diodes (OLEDs) . The compound’s structure could be optimized to enhance the electroluminescent properties, leading to more efficient and brighter OLEDs with potential applications in televisions, smartphones, and lighting systems .

Anticancer Agents

Thiophene derivatives exhibit pharmacological properties, including anticancer activity. The subject compound could be synthesized and screened for its efficacy against various cancer cell lines. Its potential as a chemotherapeutic agent lies in its ability to interact with biological targets involved in cancer progression .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene compounds make them candidates for nonsteroidal anti-inflammatory drugs (NSAIDs) . Research into the compound’s bioactivity could lead to the development of new NSAIDs with fewer side effects and improved potency .

Antimicrobial Applications

Thiophene derivatives are known for their antimicrobial effects. The compound could be investigated for its ability to inhibit the growth of bacteria, fungi, or viruses, contributing to the search for new antibiotics and antiviral agents in a time when resistance to existing drugs is a growing concern .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be applied to protect metals and alloys from corrosion, which is essential for extending the life of structures and reducing maintenance costs .

Voltage-gated Sodium Channel Blockers

Some thiophene derivatives act as voltage-gated sodium channel blockers . This compound could be studied for its potential use in local anesthetics or in the treatment of conditions associated with dysfunctional sodium channels, such as epilepsy or chronic pain .

Material Science

Lastly, thiophene-based compounds have applications in material science , particularly in the creation of novel materials with unique properties. The compound could be used to develop new polymers or coatings with specific characteristics like increased durability or thermal stability .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Thiophene derivatives are known to exhibit a variety of biological effects .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, particularly in the field of medicinal chemistry . Future research could explore the synthesis of new thiophene derivatives, their potential biological activities, and their applications in various fields.

properties

IUPAC Name

2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-3-15-9-10(6-7-13-2)12(14-15)11-5-4-8-16-11/h4-5,8-9,13H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDJJEHBLMLEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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